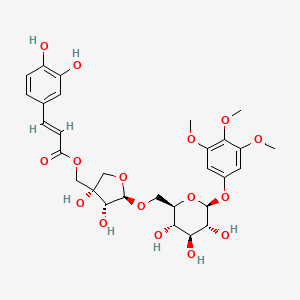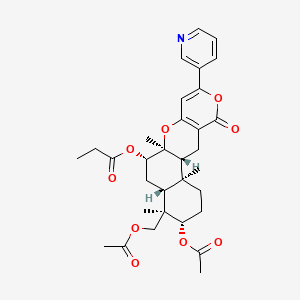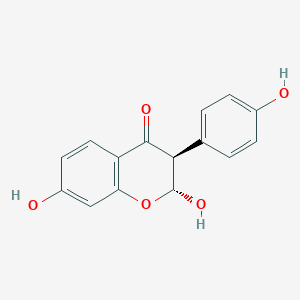
(2R,3S)-2,4',7-trihydroxyisoflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-2,4',7-trihydroxyisoflavanone is a hydroxyisoflavanones that is isoflavanone bearing hydroxy groups at the 2, 7 and 4' positions, with R and S configurations at C-2 and C-3 respectively.
Aplicaciones Científicas De Investigación
Enzyme Catalysis in Plant Isoflavonoid Biosynthesis :
- The enzyme 2-hydroxyisoflavanone synthase, found in soybean (Glycine max), is known to convert flavanone compounds into isoflavones, a process likely involving (2R,3S)-2,4',7-trihydroxyisoflavanone (Steele et al., 1999).
- 2-Hydroxyisoflavanone dehydratase, a key enzyme in the formation of the isoflavonoid skeleton, was studied in Pueraria lobata, indicating the importance of this compound in isoflavonoid biosynthesis (Hakamatsuka et al., 1998).
Synthetic Methods in Organic Chemistry :
- Research has been conducted on the enantioselective synthesis of related compounds, highlighting the importance of this compound in the field of synthetic organic chemistry (Jew et al., 2000).
Biological Activity and Medicinal Chemistry :
- Various studies have explored the potential biological activities of related compounds. For instance, the inhibitory activity against Magnaporthe grisea by a structurally similar compound highlights the relevance of these compounds in medicinal chemistry (Li, 2011).
- The stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols, including this compound, has been studied, indicating its potential in pharmacological research (Jiang et al., 2017).
Plant Allelopathy and Phytochemistry :
- Research on the root exudate of Desmodium uncinatum identified compounds including isoflavanones, suggesting the ecological role of this compound in plant interactions (Tsanuo et al., 2003).
Structural and Mechanistic Studies :
- Structural studies, such as those on the crystal structure and catalytic mechanism of enzymes like leucoanthocyanidin reductase, provide insights into the stereochemistry and biochemical pathways involving compounds like this compound (Maugé et al., 2010).
Propiedades
Fórmula molecular |
C15H12O5 |
|---|---|
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
(2R,3S)-2,7-dihydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-14(18)11-6-5-10(17)7-12(11)20-15(13)19/h1-7,13,15-17,19H/t13-,15-/m1/s1 |
Clave InChI |
YACUBWOKTPOMNW-UKRRQHHQSA-N |
SMILES isomérico |
C1=CC(=CC=C1[C@H]2[C@@H](OC3=C(C2=O)C=CC(=C3)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C2C(OC3=C(C2=O)C=CC(=C3)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tris[2-(4-aminophenoxy)ethyl]amine](/img/structure/B1248514.png)
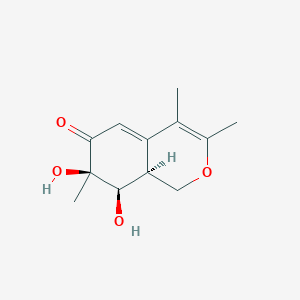
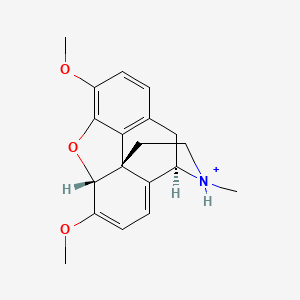

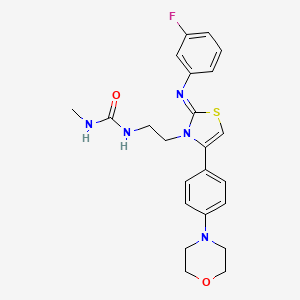
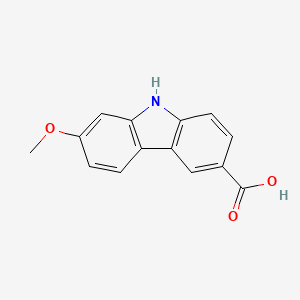
![4-[5-(4-ethoxyphenyl)-3-isoxazolyl]-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B1248523.png)

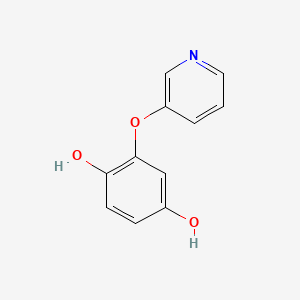
![(2S,3R,4S,5S)-2-[[(3R,4S,4aR,6aS,6bR,9S,10S,12aR,14bS)-3,10-dihydroxy-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4-yl]oxy]oxane-3,4,5-triol](/img/structure/B1248528.png)
